Product packaging for 2-Amino-2-(3-carboxyphenyl)acetic acid(Cat. No.:CAS No. 2196-57-8)

2-Amino-2-(3-carboxyphenyl)acetic acid

Cat. No.: B13015989
CAS No.: 2196-57-8
M. Wt: 195.17 g/mol
InChI Key: REEQCKHBOMHDKN-UHFFFAOYSA-N
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Description

Contextualization within Amino Acid Chemistry and Aromatic Carboxylic Acids

From a structural standpoint, 2-Amino-2-(3-carboxyphenyl)acetic acid is classified based on its constituent chemical groups. The molecule is fundamentally an α-amino acid, characterized by a central carbon atom (the α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain. ebi.ac.uk In this case, the side chain is a phenyl ring substituted with an additional carboxyl group at the meta- (or 3-) position.

This structure places it within two significant chemical families:

Aromatic Amino Acids : Like phenylalanine, tyrosine, and tryptophan, it contains an aromatic ring. However, unlike these proteinogenic counterparts, its specific substitution pattern and the presence of a second carboxyl group on the aromatic ring make it a "non-natural" or non-proteinogenic amino acid. Such amino acids are critical tools in drug design and materials science. medchemexpress.com

Aromatic Dicarboxylic Acids : The presence of two carboxyl groups—one on the α-carbon of the acetic acid moiety and one directly on the phenyl ring—also classifies it as an aromatic dicarboxylic acid. This dual acidity is a key feature, influencing its solubility, chelation properties, and potential as a monomer in polymer synthesis. Its structure is analogous to other dicarboxylic acids like homophthalic acid, which also features a carboxymethyl group attached to a benzoic acid core. wikipedia.org

The compound's chirality, arising from the stereocenter at the α-carbon, means it can exist as two enantiomers (R and S forms), a common feature of most amino acids. researchgate.net This stereochemistry is often crucial for its interaction with biological systems.

Table 1: Structural and Chemical Classification

Feature Classification Description
Backbone α-Amino Acid Contains a central carbon bonded to an amino group and a carboxyl group. ebi.ac.uk
Side Chain Substituted Aromatic The α-carbon is attached to a 3-carboxyphenyl group.
Functional Groups Trifunctional Possesses one amino group and two distinct carboxylic acid groups.

Significance as a Molecular Scaffold for Derivative Synthesis and Biological Probes

A molecular scaffold is a core structure upon which new functional groups can be added to create a library of diverse compounds. Amino acids are highly valued as scaffolds due to their biocompatibility and the presence of reactive handles for chemical modification. mdpi.com

This compound is a particularly noteworthy scaffold for several reasons:

Orthogonal Functional Groups : The molecule contains three distinct functional groups: an aliphatic amine, an aliphatic carboxylic acid, and an aromatic carboxylic acid. The differing reactivity of these groups allows for selective, or "orthogonal," chemical reactions. For instance, the aliphatic amino group can be modified using standard peptide coupling techniques, while the two carboxylic acids can be selectively activated for esterification or amidation under different conditions. This versatility is a hallmark of a powerful synthetic building block. mdpi.com

Rigid Aromatic Core : The phenyl ring provides a rigid and well-defined three-dimensional structure. This rigidity is advantageous in drug design, where precise positioning of functional groups is necessary for interaction with biological targets like enzymes or receptors.

Platform for Multifunctionality : Its trifunctional nature enables its use as a hub for creating complex, multifunctional molecules. mdpi.com For example, one carboxyl group could be used to attach the scaffold to a solid support for combinatorial synthesis, the amino group could be extended into a peptide chain, and the second carboxyl group could be conjugated to a reporter molecule, such as a fluorophore, to create a biological probe.

The synthesis of derivatives from such scaffolds is a cornerstone of modern medicinal chemistry. By systematically modifying the core structure of this compound, researchers can develop novel compounds for various applications, including the development of enzyme inhibitors, receptor ligands, and advanced biomaterials. The general utility of amino acid derivatives as building blocks for new chemical entities is well-established in the scientific literature. medchemexpress.comgoogle.com

Table 2: Potential Applications in Derivative Synthesis

Application Area Rationale for Use Example of Potential Derivative
Peptidomimetics Incorporation into peptide sequences to introduce conformational constraints or new functionalities. A dipeptide where this compound provides a rigid bend.
Biological Probes Attachment of fluorescent dyes or biotin (B1667282) tags to the aromatic carboxyl group for use in biochemical assays. A fluorescently labeled version for tracking cellular uptake or binding.
Polymer Chemistry Use as a monomer to create functional polyamides or polyesters with pendant amino groups. A polymer synthesized via condensation, with reactive sites for further modification.

| Chelating Agents | The two carboxyl groups can coordinate with metal ions, making it a precursor for metal complexes. | A metal-complexed derivative for use as a contrast agent or catalyst. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B13015989 2-Amino-2-(3-carboxyphenyl)acetic acid CAS No. 2196-57-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2196-57-8

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

3-[amino(carboxy)methyl]benzoic acid

InChI

InChI=1S/C9H9NO4/c10-7(9(13)14)5-2-1-3-6(4-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14)

InChI Key

REEQCKHBOMHDKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 2 3 Carboxyphenyl Acetic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes to the Core Structure

The foundational methods for the synthesis of α-amino acids, including 2-Amino-2-(3-carboxyphenyl)acetic acid, have been refined over many years and remain relevant in both laboratory and industrial settings. These are often complemented by stereoselective techniques to obtain enantiomerically pure compounds.

Conventional Reaction Pathways

The Strecker and Bucherer-Bergs reactions are two of the most classical and widely employed methods for the synthesis of racemic α-amino acids. nih.govwikipedia.orgwikipedia.org

The Strecker synthesis is a two-step process that begins with the reaction of an aldehyde, in this case, 3-formylbenzoic acid, with ammonia (B1221849) and a cyanide source, such as potassium cyanide. wikipedia.orgalfa-chemistry.commasterorganicchemistry.com This multicomponent reaction forms an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group, typically under acidic conditions, yields the desired α-amino acid. wikipedia.orgmasterorganicchemistry.com The reaction is generally robust and can be performed under relatively simple conditions.

The Bucherer-Bergs reaction provides an alternative route, starting from the same aldehyde, 3-formylbenzoic acid. wikipedia.orgresearchgate.netdntb.gov.ua This reaction involves treatment of the aldehyde with ammonium (B1175870) carbonate and a cyanide source to produce a hydantoin (B18101) intermediate. wikipedia.orgalfa-chemistry.comdntb.gov.ua This hydantoin can then be hydrolyzed, often under basic conditions, to afford the target amino acid. alfa-chemistry.com This method is particularly useful for the synthesis of α,α-disubstituted amino acids when a ketone is used as the starting material. wikipedia.org

Reaction Starting Material Reagents Intermediate Final Product
Strecker Synthesis3-Formylbenzoic acid1. NH₃, KCN2. H₃O⁺α-AminonitrileThis compound
Bucherer-Bergs Reaction3-Formylbenzoic acid1. (NH₄)₂CO₃, KCN2. Base, H₂OHydantoinThis compound

Stereoselective Synthesis Strategies and Enantiomeric Enrichment

The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Consequently, significant effort has been directed towards the development of methods for the synthesis of single enantiomers.

Asymmetric Strecker reactions represent a powerful approach to directly synthesize enantiomerically enriched α-amino acids. acs.org This can be achieved by using a chiral amine auxiliary, such as (S)-α-phenylethylamine, which directs the addition of cyanide to the imine intermediate in a stereoselective manner. wikipedia.org Subsequent removal of the chiral auxiliary affords the desired enantiomer of the amino acid. wikipedia.org Alternatively, chiral catalysts can be employed to control the stereochemical outcome of the reaction. acs.org

Enzymatic resolution is another widely used technique for obtaining enantiopure amino acids. google.com This method involves the use of enzymes, such as lipases or acylases, which can selectively react with one enantiomer of a racemic mixture. google.commdpi.com For instance, a racemic mixture of an N-acetylated derivative of this compound can be treated with an acylase. The enzyme will selectively hydrolyze the N-acetyl group from one enantiomer, allowing for the separation of the free amino acid from the unreacted N-acetylated enantiomer. google.com This method is valued for its high selectivity and environmentally benign reaction conditions. mdpi.com

Method Strategy Key Reagent/Catalyst Outcome
Asymmetric Strecker ReactionUse of a chiral auxiliaryChiral amine (e.g., (S)-α-phenylethylamine)Diastereomeric α-aminonitrile intermediates
Asymmetric Strecker ReactionUse of a chiral catalystChiral Lewis acids or organocatalystsEnantiomerically enriched α-aminonitrile
Enzymatic ResolutionSelective enzymatic reactionLipase, AcylaseSeparation of enantiomers

Advanced Synthetic Approaches

In recent years, the field of organic synthesis has witnessed the emergence of powerful new methodologies that offer novel and more efficient routes to complex molecules. These advanced approaches are increasingly being applied to the synthesis of amino acids and their derivatives.

C(sp³)-H Activation Methodologies

The direct functionalization of C(sp³)–H bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical approach to molecule construction. acs.orgrsc.orgmdpi.com In the context of this compound synthesis, this strategy could involve the direct introduction of the amino or carboxyl group onto a precursor molecule.

Palladium-catalyzed C-H activation has been extensively studied for the arylation of amino acid derivatives. acs.orgrsc.org For example, a directing group attached to the nitrogen atom of a simpler amino acid can guide a palladium catalyst to activate a specific C-H bond on an aromatic ring, which can then be coupled with a suitable partner to build the desired substituted phenylglycine structure. nih.gov While direct application to the meta-position can be challenging, innovative strategies involving tailored directing groups and ligands are continuously being developed.

Rhodium catalysts have also shown great promise in C-H activation chemistry. dntb.gov.uanih.gov Rhodium-catalyzed carboxymethylation of anilines, for instance, provides a direct route to 2-amino aromatic acetic acid derivatives. dntb.gov.uathieme-connect.de This type of transformation could be envisioned to start from a precursor containing the 3-aminobenzoic acid moiety.

Electrochemical Synthesis Techniques

Electrochemical synthesis is gaining traction as a green and sustainable alternative to traditional chemical methods. nih.gov This approach utilizes electricity to drive chemical reactions, often under mild conditions and without the need for harsh reagents. nih.gov

The electrosynthesis of amino acids can be achieved through the reductive amination of α-keto acids. nih.gov For this compound, this would involve the electrochemical reduction of 2-oxo-2-(3-carboxyphenyl)acetic acid in the presence of an ammonia source. This method avoids the use of metal hydrides and other stoichiometric reducing agents.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. rsc.org This includes the use of renewable starting materials, the development of catalytic reactions, and the minimization of waste. The enzymatic and electrochemical methods described above are prime examples of green chemistry in action.

Furthermore, research into the use of biomass-derived feedstocks for amino acid synthesis is an active area. masterorganicchemistry.com While not yet specifically demonstrated for this compound, the development of chemocatalytic methods to convert biomass-derived platform molecules into valuable chemicals like amino acids holds significant promise for the future of sustainable chemical manufacturing. masterorganicchemistry.com The use of water as a solvent and the development of recyclable catalysts are also key aspects of green synthetic strategies for amino acids. rsc.org

Synthesis of Structural Analogs and Functionalized Derivatives

The core structure of this compound provides a versatile scaffold for synthetic modification. The presence of a phenyl ring, two carboxylic acid groups, and a primary amine offers multiple sites for chemical transformation, enabling the creation of a diverse library of related compounds.

Altering the substitution pattern of the phenyl ring is a key strategy for creating analogs of this compound. The introduction of various substituents can significantly impact the molecule's electronic and steric properties.

One common approach involves the synthesis of N-substituted phenylglycine derivatives, which can be adapted to introduce substituents onto the phenyl ring. For instance, a general method starts with a substituted aniline (B41778) which is reacted with glyoxylic acid to form an imine intermediate. This intermediate is then reduced to yield the corresponding N-substituted phenylglycine. google.com This strategy can be applied to anilines bearing a variety of substituents, thereby allowing for the synthesis of phenylglycine derivatives with diverse substitution patterns on the aromatic ring.

Another strategy involves the direct functionalization of a pre-existing phenylglycine scaffold. For example, the synthesis of p-hydroxy phenylglycine and its N-substituted analogues has been achieved starting from p-benzoquinone. figshare.com This method involves a 1,2-addition of a lithiated acetate (B1210297) derivative to the quinone, followed by reaction with an amine. While this example focuses on the para position, similar strategies could be envisioned for meta-substituted analogues. The racemization rates of phenylglycines can be influenced by substituents on the phenyl ring; electron-donating groups like hydroxyls tend to decrease the rate, whereas electron-withdrawing groups like nitro groups can increase it. rsc.org

The synthesis of phenylglycine derivatives with specific substitution patterns is often driven by their potential biological activity. For example, a series of N-(4-substituted phenyl)glycine derivatives were synthesized and evaluated as potential anti-inflammatory agents. nih.gov These syntheses often start from a commercially available substituted aniline or acetophenone, highlighting the importance of accessible starting materials in the design of new derivatives.

Table 1: Examples of Synthetic Methods for Phenyl-Substituted Glycine Derivatives

Starting MaterialReagents and ConditionsProductReference
Substituted Aniline1. Glyoxylic acid; 2. Pd/C, H₂N-(substituted-phenyl)glycine google.com
p-Benzoquinone1. Methyl lithioacetate; 2. Methyl chloroformate; 3. Aminep-Hydroxy phenylglycine derivatives figshare.com
4-AminoacetophenoneMulti-step synthesis involving chalcone (B49325) formation or thiosemicarbazone derivatizationN-(4-substituted phenyl)glycine derivatives nih.gov

The two carboxylic acid groups and the primary amino group of this compound are prime sites for derivatization to produce esters, amides, and N-acyl or N-alkyl derivatives. These modifications can alter the compound's solubility, polarity, and ability to participate in hydrogen bonding.

Esterification: The carboxylic acid groups can be converted to esters to mask their acidity or to act as protecting groups during subsequent synthetic steps. Standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), are applicable. researchgate.net The use of triphosgene (B27547) has also been reported as an efficient method for the esterification of amino acids. researchgate.net

Amidation: The carboxyl groups can also be converted to amides by reaction with amines using standard peptide coupling reagents. Alternatively, a two-step process involving the activation of the carboxylic acid (e.g., as an acid chloride or with a halogenating agent like thionyl chloride) followed by reaction with an amine can be employed. google.com Direct catalytic amidation of carboxylic acids is also an emerging field, offering more atom-economical routes. mdpi.com

N-Acylation and N-Alkylation: The primary amino group is readily acylated by reacting the amino acid with an acid chloride or anhydride, often in the presence of a base. The Schotten-Baumann reaction is a classical method for N-acylation. nih.gov Enzymatic N-acylation using aminoacylases has been explored as a greener alternative, demonstrating selectivity for the α-amino group. nih.gov Selective N-acylation of amino alcohols can be achieved using mixed anhydrides, a technique that could be adapted for amino acids. google.com N-alkylation can be achieved through reductive amination or by reaction with alkyl halides, although care must be taken to control the degree of alkylation.

Table 2: General Methods for Functional Group Derivatization of Amino Acids

Functional GroupTransformationReagents/MethodsProduct TypeReference
Carboxylic AcidEsterificationAlcohol, Acid catalyst; DCC/DMAP; TriphosgeneEster researchgate.netresearchgate.net
Carboxylic AcidAmidationAmine, Coupling agents; Thionyl chloride then amineAmide google.commdpi.com
Amino GroupN-AcylationAcid chloride/anhydride; Schotten-Baumann reaction; Enzymatic acylationN-Acyl derivative nih.govgoogle.com

The functional groups of this compound can be utilized to construct a variety of heterocyclic ring systems, leading to novel molecular scaffolds with potentially unique biological activities.

Thiazolidines: Thiazolidine derivatives, such as thiazolidine-2,4-diones, can be synthesized from amino acids. A common route involves the reaction of an amino acid with thiophosgene (B130339) or a related reagent. The resulting isothiocyanate can then undergo cyclization. Another approach involves the condensation of an amino acid with an aldehyde and a sulfur source. For example, the synthesis of 2-(2,4-dioxothiazolidin-3-yl)acetic acids has been reported, which are derivatives of thiazolidine-2,4-dione. nih.gov

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds that can be synthesized through the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. wikipedia.orgresearchgate.net While not a direct conversion of the amino acid, derivatives of this compound could be elaborated to form a chalcone intermediate, which could then be cyclized to a pyrazoline.

Oxazolones (Azlactones): Oxazolones are readily formed from N-acyl amino acids through cyclodehydration, often using acetic anhydride. This reaction is known as the Erlenmeyer-Plöchl synthesis. wikipedia.orgsphinxsai.com The resulting oxazolone (B7731731) is a reactive intermediate that can be used to synthesize a variety of other compounds, including new amino acids. researchgate.net A one-pot synthesis of oxazol-5(4H)-ones from amino acids using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in aqueous solvents has also been developed. nih.gov

Hydantoins: Hydantoins (imidazolidine-2,4-diones) can be prepared from amino acids via the Urech hydantoin synthesis, which involves reacting the amino acid with potassium cyanate (B1221674) followed by acid-catalyzed cyclization. wikipedia.orgresearchgate.netresearchgate.net This method provides access to a class of heterocycles with a broad range of biological activities. The Bucherer-Bergs reaction is another common method for synthesizing hydantoins, though it starts from carbonyl compounds rather than amino acids directly. nih.gov

The synthesis of diverse heterocyclic scaffolds is a testament to the versatility of amino acids as starting materials in organic synthesis. gsconlinepress.comeurjchem.comnih.govrsc.org

Table 3: Heterocyclic Scaffolds from Amino Acid Precursors

HeterocycleGeneral Synthetic MethodKey ReagentsReference
OxazoloneErlenmeyer-Plöchl synthesisN-Acyl amino acid, Acetic anhydride wikipedia.orgsphinxsai.com
HydantoinUrech hydantoin synthesisAmino acid, Potassium cyanate, Acid wikipedia.orgresearchgate.netresearchgate.net
ThiazolidinoneCondensation/CyclizationAmino acid derivative, Aldehyde, Sulfur source nih.gov
PyrazolineCondensation/CyclizationChalcone derivative, Hydrazine wikipedia.orgresearchgate.net

Advanced Characterization and Spectroscopic Analysis of 2 Amino 2 3 Carboxyphenyl Acetic Acid and Its Analogs

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing a window into the molecular world. For a compound like 2-Amino-2-(3-carboxyphenyl)acetic acid, a combination of techniques is employed to piece together its structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. While specific experimental NMR data for this compound is not widely available in the public domain, the analysis of its analogs provides a strong predictive framework for its spectral features.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of signals reveal the electronic environment and connectivity of protons. For an analog like 2-amino-2-(4-methoxyphenyl)acetic acid, the aromatic protons would appear as distinct signals in the downfield region, while the methoxy (B1213986) and alpha-amino acid protons would have characteristic chemical shifts.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The number of unique carbon signals indicates the molecular symmetry. For a molecule with a substituted benzene (B151609) ring, the carbon atoms in the ring will show distinct resonances, with their chemical shifts influenced by the nature and position of the substituents. The carboxyl and alpha-carbon signals are also readily identifiable in the ¹³C NMR spectrum. For instance, in glycine, a simple amino acid, the carboxyl carbon appears at a significantly different chemical shift compared to the alpha-carbon. mdpi.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.5 - 8.5125 - 135
Alpha-CH4.0 - 4.555 - 65
Carboxyl COOH10 - 13170 - 180
Amino NH₂5 - 8-

Note: These are estimated ranges based on general principles and data from analogous compounds. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with the N-H stretching of the amino group. A sharp, strong absorption around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the carboxyl group. Additional peaks in the fingerprint region (below 1500 cm⁻¹) would be associated with C-N, C-O, and C-C bond vibrations, as well as aromatic C-H bending.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the benzene ring in this compound would result in characteristic UV absorption bands, typically in the range of 200-300 nm, arising from π to π* transitions. The position and intensity of these absorptions can be influenced by the substituents on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern, resulting from the cleavage of the molecule into smaller, charged fragments, can offer valuable clues about its structure. Common fragmentation pathways for amino acids include the loss of the carboxyl group (as CO₂) and cleavage of the Cα-Cβ bond. For a related compound, 2-amino-2-(3-methoxyphenyl)acetic acid, predicted mass-to-charge ratios (m/z) for various adducts have been calculated, such as [M+H]⁺ at 182.08118 and [M-H]⁻ at 180.06662.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to study species with unpaired electrons, such as free radicals. While this compound in its ground state is not a radical and would not produce an ESR signal, this technique could be employed to study any radical species formed from the compound through processes like oxidation or irradiation. ESR spectroscopy can provide information about the identity and environment of the radical center.

Crystallographic Studies and Molecular Geometry Analysis

Table 2: Representative Crystallographic Data for an Analogous Compound

Parameter 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate nih.gov
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.876(2)
b (Å)10.123(2)
c (Å)11.456(2)
α (°)79.87(3)
β (°)85.43(3)
γ (°)65.87(3)
Volume (ų)1023.4(4)

Other Analytical and Thermal Methods

Beyond the primary spectroscopic techniques, other analytical methods provide complementary information.

Elemental Analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound.

Thermal Gravimetric Analysis (TGA) provides information about the thermal stability of a compound by measuring its mass change as a function of temperature. A TGA thermogram would reveal the decomposition temperature of this compound and any intermediate thermal events. Studies on the thermal analysis of related 2-amino-3-chloro-1,4-naphthoquinones have shown how structural modifications can influence thermal stability.

Ligand Chemistry and Complexation Studies of 2 Amino 2 3 Carboxyphenyl Acetic Acid

Coordination Chemistry with Metal Ions

The presence of three potential donor groups on 2-Amino-2-(3-carboxyphenyl)acetic acid—the amino nitrogen, the α-carboxylate oxygen, and the benzoate (B1203000) oxygen—allows for a variety of chelation modes and coordination geometries upon complexation with metal ions. The specific coordination is influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the stoichiometry of the reactants. vaia.com

Synthesis and Characterization of Metal Complexes

While specific studies on the synthesis of metal complexes with this compound are not extensively documented in the reviewed literature, the synthesis of complexes with its isomer, phenylglycine-o-carboxylic acid, provides valuable insights. researchgate.netrsc.org Typically, the synthesis of such complexes involves the reaction of the ligand with a metal(II) chloride in a suitable solvent, often ethanol, under reflux for several hours. researchgate.netrsc.org The resulting metal complexes can then be isolated by concentration and recrystallization. rsc.org

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and properties.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the coordination sites of the ligand. In a study of metal complexes of the related phenylglycine-o-carboxylic acid, shifts in the vibrational frequencies of the C=O and N-H groups upon complexation indicated their involvement in bonding to the metal ion. orientjchem.org Specifically, a shift in the C=O stretching frequency suggests coordination of the carboxylate oxygen, while changes in the N-H bending vibrations point to the involvement of the amino group. orientjchem.org

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry around the central metal ion. For instance, the d-d transitions observed in the visible region can be characteristic of specific geometries, such as octahedral or tetrahedral. orientjchem.org

Magnetic Susceptibility: Magnetic moment measurements help in determining the number of unpaired electrons in the metal center, which in turn aids in deducing the geometry of the complex. orientjchem.org For example, a magnetic moment corresponding to a high-spin d⁵ configuration would suggest an octahedral geometry for a manganese(II) complex. orientjchem.org

Molar Conductance: Molar conductivity measurements in a suitable solvent, like DMF, can determine the electrolytic nature of the complexes, indicating whether the anions are coordinated to the metal ion or are present as counter-ions. orientjchem.org

The following table summarizes the expected characterization data for metal complexes of this compound, based on the findings for its ortho-isomer, phenylglycine-o-carboxylic acid. orientjchem.org

Metal Complex (Hypothetical)Key IR Bands (cm⁻¹)Electronic Transitions (nm)Magnetic Moment (B.M.)Molar Conductance (Ω⁻¹cm²mol⁻¹)
[Mn(L)₂Cl₂]ν(C=O), ν(N-H) shiftsd-d transitions~5.9Low (non-electrolyte)
[Co(L)₂Cl₂]ν(C=O), ν(N-H) shiftsd-d transitions~4.8-5.2Low (non-electrolyte)
[Ni(L)₂Cl₂]ν(C=O), ν(N-H) shiftsd-d transitions~2.9-3.4Low (non-electrolyte)
[Cu(L)₂Cl₂]ν(C=O), ν(N-H) shiftsd-d transitions~1.8-2.2Low (non-electrolyte)
[Zn(L)₂Cl₂]ν(C=O), ν(N-H) shiftsLigand-to-metal charge transferDiamagneticLow (non-electrolyte)
(L = this compound)

Elucidation of Chelation Modes and Coordination Geometries

The chelation of this compound to a metal ion can occur through various modes, primarily dictated by the spatial arrangement of its functional groups.

Bidentate Chelation: The most common coordination mode for α-amino acids is bidentate chelation involving the amino nitrogen and the α-carboxylate oxygen, forming a stable five-membered ring. wikipedia.org It is highly probable that this compound would also adopt this chelation mode. In studies of the related phenylglycine-o-carboxylic acid, it was proposed that the ligand acts as a bidentate chelator, binding through the carbonyl oxygen and the secondary amine nitrogen. orientjchem.org

Tridentate and Bridging Coordination: The presence of the second carboxylic acid group on the phenyl ring opens up the possibility of tridentate chelation or the formation of polymeric structures where the ligand bridges two metal centers. The meta-position of the carboxyl group on the phenyl ring might allow it to coordinate to the same metal center, forming a larger chelate ring, or to an adjacent metal ion, leading to the formation of coordination polymers. The pH of the medium plays a crucial role, as deprotonation of the carboxylic acid groups is necessary for their participation in coordination. vaia.com

Coordination Geometries: The coordination number and the nature of the metal ion determine the resulting geometry of the complex. Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar. libretexts.org For instance, with a bidentate ligand like this compound, a metal ion with a coordination number of six would likely form an octahedral complex with a 1:3 metal-to-ligand ratio, or a 1:2 ratio with two additional monodentate ligands (like water or chloride) occupying the remaining coordination sites. wikipedia.orglibretexts.org The study on phenylglycine-o-carboxylic acid suggested octahedral geometries for Mn(II), Co(II), and Ni(II) complexes, and a tetrahedral or square planar geometry for the Cu(II) complex. orientjchem.org

Interactions with Nanomaterials (e.g., Graphene Complexes)

The interaction of amino acids with nanomaterials, particularly graphene and its derivatives like graphene oxide (GO), is an area of intense research due to potential applications in biosensing, drug delivery, and catalysis. While no specific studies on the interaction of this compound with graphene were found, the principles governing these interactions can be extrapolated from studies on other amino acids. researchgate.netrsc.orgacs.org

The interaction between an amino acid and graphene oxide is primarily governed by a combination of non-covalent forces:

π-π Stacking: The aromatic phenyl ring of this compound can engage in π-π stacking interactions with the sp²-hybridized carbon lattice of graphene. acs.org This is a significant driving force for the adsorption of aromatic amino acids onto the graphene surface.

Electrostatic Interactions: Graphene oxide is typically negatively charged due to the presence of carboxyl and hydroxyl groups on its surface. The amino group of this compound can be protonated (–NH₃⁺) at acidic or neutral pH, leading to favorable electrostatic interactions with the negatively charged GO surface. researchgate.netacs.org

Hydrogen Bonding: The carboxylic acid and amino groups of the ligand, as well as the oxygen-containing functional groups on graphene oxide, can participate in hydrogen bonding, further stabilizing the complex. researchgate.net

Preclinical Pharmacological and Biological Activity Research of 2 Amino 2 3 Carboxyphenyl Acetic Acid and Its Analogs

Receptor Interaction and Ligand Pharmacology

In the mammalian central nervous system, (S)-glutamate is the primary excitatory neurotransmitter, activating both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate (B1630785) receptors. nih.gov iGluRs are ligand-gated ion channels that mediate fast excitatory synaptic transmission and are categorized into three main subtypes: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. nih.govguidetopharmacology.orgyoutube.com These receptors are tetrameric structures composed of four subunits that form a central ion channel. nih.govnih.gov Research into compounds that can modulate these receptors is crucial for understanding neurological function and for the potential development of therapeutics for various neurological and psychiatric disorders. nih.gov

Analogs of 2-Amino-2-(3-carboxyphenyl)acetic acid have been investigated for their interaction with iGluRs. Specifically, the rationally designed compound (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid has been identified as a modulator of these receptors, demonstrating the significance of the 3-carboxyphenyl moiety in ligand-receptor interaction. nih.gov This analog was developed as part of research efforts to discover new classes of iGluR antagonists. nih.gov

The activity of this compound analogs has been profiled to determine their functional effects at ionotropic glutamate receptors. The analog, (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid, has been characterized as a competitive antagonist. nih.gov Functional characterization using two-electrode voltage clamp (TEVC) electrophysiology at a non-desensitizing mutant of the GluK1 kainate receptor subtype confirmed its full competitive antagonistic behavior, with a calculated Kb of 11.4 μM. nih.gov This indicates that the compound competes with the endogenous agonist, glutamate, for the binding site on the receptor, thereby inhibiting its activation.

Ligand binding studies are essential to determine the affinity and selectivity of a compound for different receptor subtypes. For the analog (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid, binding affinities were determined for native ionotropic glutamate receptors, revealing micromolar range activity. nih.gov The compound displayed the highest affinity for NMDA receptors, followed by kainate and AMPA receptors. nih.gov

Further investigation into its affinity for cloned homomeric kainate receptor subtypes showed a preference for GluK1 and GluK3. nih.gov This selectivity is a key aspect of its pharmacological profile, as different kainate receptor subunits have distinct roles in excitatory and inhibitory neurotransmission. wikipedia.org

Binding Affinities of (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid at Ionotropic Glutamate Receptors nih.gov
Receptor TypeBinding Affinity (Ki, μM)
AMPA51
Kainate (KA)22
NMDA6
GluK1 (cloned)3.0
GluK3 (cloned)8.1

Enzyme Inhibition Studies

Histone Acetyltransferases (HATs) are enzymes that play a crucial role in the epigenetic regulation of gene expression by acetylating lysine residues on histone proteins. mdpi.com Altered HAT activity is implicated in various diseases, making them a target for therapeutic inhibitors. nih.gov Analogs of this compound have been synthesized and evaluated for their ability to inhibit HATs, specifically p300/CBP-associated factor (PCAF). mdpi.com

A series of 2-acylamino-1-(3-carboxyphenyl)benzamides were investigated in vitro for PCAF HAT inhibition. The results indicate that the length of the 2-acylamino substituent plays an important role in the inhibitory activity. mdpi.com For instance, 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide was found to be more active than the reference compound, anacardic acid, at a concentration of 100 μM. mdpi.com

Inhibitory Activity of this compound Analogs on PCAF HAT mdpi.com
CompoundInhibitory Activity (%) at 100 μM
2-hexanoylamino-1-(3-carboxyphenyl) benzamide71%
2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide79%
Anacardic Acid (Reference)68%

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that negatively regulates insulin and leptin signaling pathways. nih.gov Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. nih.govnih.gov PTP1B is a non-receptor protein tyrosine phosphatase that dephosphorylates the insulin receptor and its downstream substrates. nih.govplos.org The development of potent and selective PTP1B inhibitors is a significant area of research. nih.gov

While various classes of compounds have been investigated as PTP1B inhibitors, research specifically detailing the inhibitory activity of this compound or its direct analogs against PTP1B is not extensively documented in the currently reviewed scientific literature. The search for novel, effective, and selective PTP1B inhibitors, including allosteric inhibitors that bind to sites other than the highly conserved active site, continues to be an important goal in drug discovery. nih.govnih.gov

Antimicrobial Activity Investigations (In Vitro)

The antimicrobial potential of amino acid derivatives, including analogs of this compound, has been a subject of extensive in vitro research. These studies explore the efficacy of these compounds against a variety of pathogenic bacteria and fungi, revealing promising candidates for further development.

Derivatives of amino acids have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The core amino acid structure is often crucial for antimicrobial action, as many of these compounds function as structural analogs of intermediates in various microbial biosynthetic pathways. nih.govnih.gov

Research into β-amino acid derivatives has identified compounds with high efficiency against challenging pathogens. Cationic β²,²-amino acid derivatives, for instance, show a preference for Gram-positive bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). researchgate.net These derivatives are also effective against Staphylococcus aureus and Escherichia coli. researchgate.net Similarly, certain N-substituted-β-amino acid derivatives, specifically those derived from 3-[(2-hydroxyphenyl)amino]butanoic acid, have exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. mdpi.commdpi.com

Other related structures have also been investigated. Novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives have been synthesized and screened against human pathogenic microorganisms. researchgate.net Furthermore, copper and zinc complexes of bis (biphenyl acetate) bipyridine have shown significant antibacterial potential against E. coli. mdpi.com Even simple molecules like acetic acid have been shown to be effective against a wide range of common wound-infecting pathogens in their planktonic state. nih.gov The structural diversity of these analogs underscores the broad potential of this chemical class in developing new antibacterial agents.

Table 1: Antibacterial Activity of Selected Amino Acid Analogs

Compound Class Test Organism(s) Observed Effect Reference(s)
Cationic β²,²-amino acid derivatives S. aureus, MRSA, MRSE, E. coli High efficiency, potent activity researchgate.net
N-substituted-β-amino acid derivatives S. aureus, M. luteum Good antimicrobial activity mdpi.commdpi.com
2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives Human pathogenic microorganisms Screened for antibacterial activity researchgate.net
Bis (biphenyl acetate) bipyridine metal complexes E. coli Significant antibacterial potential mdpi.com
Acetic Acid Various wound pathogens Antibacterial against planktonic growth nih.gov

In addition to antibacterial properties, various analogs of this compound have been evaluated for their in vitro antifungal activity. These investigations have revealed a broad spectrum of efficacy against several clinically relevant fungal strains.

Derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acid have demonstrated significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.comresearchgate.net The antifungal potential extends to other structural analogs as well. For example, newly synthesized benzofuranyl acetic acid amides have been tested for their in vitro activity against Fusarium oxysporum. nih.gov

A wider screening of 2-aminobenzamide derivatives was conducted against fungal species including Aspergillus fumigatus, Saccharomyces cerevisiae, and Candida albicans. mdpi.com Similarly, Mannich bases derived from 2-mercaptobenzothiazole showed activity against Cladosporium cladosporioides, Aspergillus niger, Botrytis sp., and Rhizopus sp. The structural framework of amino acids is considered a key element for this antifungal action, positioning them as valuable scaffolds in the search for new antifungal agents. nih.govnih.gov

Table 2: Antifungal Activity of Selected Amino Acid Analogs

Compound Class Test Organism(s) Observed Effect Reference(s)
N-substituted-β-amino acid derivatives Candida tenuis, Aspergillus niger Significant antifungal activity mdpi.commdpi.comresearchgate.net
Benzofuranyl acetic acid amides Fusarium oxysporum Evaluated for in vitro activity nih.gov
2-Aminobenzamide derivatives A. fumigatus, S. cerevisiae, C. albicans Screened for antifungal activity mdpi.com
Mannich bases from 2-mercaptobenzothiazole C. cladosporioides, A. niger, Botrytis sp., Rhizopus sp. Active against tested molds
Methyl α-D-mannopyranoside (MαDM) analogs Pathogenic fungi Good results against tested pathogens nih.gov

Anticancer and Cytotoxicity Research (In Vitro Cell Line Studies)

The evaluation of amino acid analogs as potential anticancer agents has been a significant area of preclinical research. These studies typically involve in vitro screening against various cancer cell lines to determine cytotoxic effects and potential for therapeutic application.

A range of amino acid derivatives and related compounds have demonstrated cytotoxic activity against several human cancer cell lines. For instance, 2-arylbenzoxazole acetic acid derivatives were screened for cytotoxicity against the MCF-7 breast cancer cell line and the HCT-116 human colon cancer cell line. core.ac.uk Another study found that 2-Amino-3-Chlorobenzoic acid, an analog, exhibited strong cytotoxic effects on the MDA-MB-231 breast cancer cell line. mdpi.com

The scope of investigation has included various cancer types. The anti-proliferative potential of 2-alkyl-4-amino-thieno[2,3-d]pyrimidines was assessed on both MCF-7 and MDA-MB-231 breast cancer cells. mdpi.com In the context of colon cancer, a mixture of essential amino acids was found to impair the growth of CT26 colon cancer cells by inducing apoptosis, and acetate (B1210297) was shown to reduce the proliferation of HT29 and HCT116 colon cancer cell lines. mdpi.comnih.gov

Furthermore, research on other cancer types includes the evaluation of methyl α-D-mannopyranoside (MαDM) analogs, which showed promising anticancer effects against Ehrlich ascites carcinoma (EAC) cells. nih.gov Acetic acid itself has been shown to directly induce cell death in rat and human gastric cancer cell lines (RGK-1, KATO III) and human mesothelioma cell lines. nih.gov

Table 3: Cytotoxic Effects of Amino Acid Analogs on Cancer Cell Lines

Compound/Analog Class Cancer Cell Line(s) Observed Effect Reference(s)
2-Arylbenzoxazole acetic acid derivatives MCF-7 (Breast), HCT-116 (Colon) Promising cytotoxic compounds identified core.ac.uk
2-Amino-3-Chlorobenzoic Acid MDA-MB-231 (Breast) Strong cytotoxic effects mdpi.com
2-Alkyl-4-amino-thieno[2,3-d]pyrimidines MCF-7, MDA-MB-231 (Breast) Anti-proliferative activity mdpi.com
Essential Amino Acid Mixture CT26 (Colon) Impaired cancer growth, induced apoptosis mdpi.com
Acetate / Acetic Acid HT29, HCT116 (Colon); RGK-1, KATO III (Gastric) Reduced proliferation, induced cell death nih.govnih.gov
Methyl α-D-mannopyranoside (MαDM) analogs Ehrlich Ascites Carcinoma (EAC) Promising anticancer effects nih.gov
Peptide Analogs HTB-132, MCF-7 (Breast) Significant cytotoxic effect mdpi.com

A critical aspect of anticancer drug development is selective toxicity, where a compound is more harmful to cancerous cells than to normal, healthy cells. Several studies on amino acid analogs have specifically addressed this parameter. The search for agents with a high selectivity index is crucial for minimizing side effects in potential therapies. mdpi.com

In studies involving breast cancer, certain peptide analogs exhibited a significant cytotoxic effect against breast cancer cell lines (HTB-132, MCF-7) while showing lower cytotoxicity toward the non-tumorigenic MCF-12 cell line. mdpi.com Similarly, 2-alkyl-4-amino-thieno[2,3-d]pyrimidines were tested against tumorigenic MCF-7 and MDA-MB-231 cells alongside the normal human mammary epithelial cell line, MCF-10A, to assess selectivity. mdpi.com Research on amino acid deprivation therapy also highlighted metabolic differences between cancer (MCF7) and normal (MCF10A) cells as a determinant for therapeutic sensitivity. nih.gov

This principle of selectivity has been observed in other contexts as well. Methyl α-D-mannopyranoside (MαDM) analogs demonstrated dose-dependent cytotoxicity against Ehrlich ascites carcinoma (EAC) cancer cells while sparing normal cells. nih.gov An in vitro study using acetic acid found that rat gastric carcinoma cells (RGK-1) were more sensitive to its cell-death-inducing effects than a normal rat gastric epithelial cell line (RGM-1). nih.gov Furthermore, a specific mix of essential amino acids was reported to have a cytotoxic effect on cancer cells without affecting noncancerous cells. mdpi.com These findings suggest that certain amino acid analogs possess a desirable therapeutic window, showing preferential activity against malignant cells.

Other Preclinical Biological Activity Assessments

Beyond antimicrobial and anticancer activities, preclinical research has uncovered other biological effects of this compound analogs. These studies point to a broader pharmacological potential for this class of compounds.

Several derivatives have been identified as having anti-inflammatory properties. For example, 2-carboxyphenyloxamoylamino acids have been reported to possess anti-inflammatory and hepatoprotective activities. A novel series of 2-substituted 3-acetic acid benzimidazole derivatives were screened and found to have both analgesic and in-vitro anti-inflammatory responses. researchgate.net In a more targeted approach, certain phenoxy acetic acid derivatives have been designed and evaluated as selective COX-2 inhibitors, a key target in inflammation. mdpi.com

Additionally, some heterocyclic compounds containing a β-amino acid moiety have been noted for their potential antiviral properties, particularly against the influenza virus. mdpi.com In a distinct area of research, one γ-lactone carboxylic acid, 2-(2-Amino-2-Phenylethyl)-5-Oxotetrahydrofuran-2-carboxylic acid, was observed to increase the growth of E. coli, a finding that may have potential significance in stem cell research. researchgate.net

Antioxidant Activity Assays

There is no available scientific literature detailing the evaluation of the antioxidant activity of this compound or its direct analogs through established assays. Standard methods to assess antioxidant potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay. nih.govresearchgate.net These assays measure the capacity of a compound to neutralize free radicals, which are implicated in cellular damage and various disease pathologies. However, no studies have been published that apply these methods to this compound.

Anti-inflammatory and Analgesic Potential in Preclinical Models

Similarly, a comprehensive review of preclinical studies reveals a lack of data on the anti-inflammatory and analgesic properties of this compound and its analogs. Preclinical evaluation of anti-inflammatory effects often involves models such as carrageenan-induced paw edema in rodents, which assesses the ability of a compound to reduce acute inflammation. mdpi.com Analgesic potential is typically investigated using models like the acetic acid-induced writhing test or the hot plate test, which measure a compound's ability to alleviate pain. nih.govijisrt.com Despite the availability of these well-defined models, no research has been published detailing the activity of this compound in these systems.

Mechanistic Insights into Biological Actions and Structure Activity Relationships Preclinical

Elucidation of Molecular Mechanism of Action

Understanding how a compound interacts with biological systems at a molecular level is a cornerstone of drug discovery. For analogues of 2-Amino-2-(3-carboxyphenyl)acetic acid, research has pointed towards interactions with DNA and the modulation of critical cellular processes like the cell cycle and apoptosis.

While direct studies on this compound are absent, research on related heterocyclic compounds, such as certain bleomycin (B88199) fragments and platinum(II) complexes of 2-hydroxy-3-(aminomethyl)-1,4-naphthoquinone Mannich bases, highlights potential mechanisms. For instance, some platinum complexes have been shown to bind covalently to DNA bases like 9-ethylguanine. wikipedia.org The coordination of metal ions to organic ligands can significantly enhance their DNA binding and cleavage capabilities. wikipedia.org Similarly, fragments of the natural product bleomycin A2, which contains a bithiazole carboxamide structure, have been studied for their DNA binding affinity, suggesting that specific structural motifs can facilitate interaction with nucleic acids. tandfonline.com These studies underscore the potential for molecules with amino acid-like and aromatic moieties to interact with DNA, a mechanism that could be relevant for this compound.

A significant area of investigation for anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle. Studies on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have provided valuable insights. One particular derivative, referred to as compound 4 in a study, was shown to induce apoptosis in MCF-7 breast cancer cells. nih.govafjbs.com Treatment with this compound led to a notable increase in both early and late apoptotic cell populations. nih.govafjbs.com

Furthermore, flow cytometry analysis revealed that this compound caused cell cycle arrest at the G2/M and S phases, thereby inhibiting cell division. nih.gov The induction of apoptosis by acetic acid in yeast models has also been linked to the upregulation of specific genes, such as AIF1, and the activation of cell wall integrity pathways, which can lead to DNA damage and chromatin fragmentation.

Table 1: Effect of a Substituted Aminothiophene Derivative (Compound 4) on MCF-7 Cell Cycle Distribution

Cell Cycle PhaseControl (%)Treated (%)Fold Change
G2/M17.2325.561.48
S16.7623.381.39

Data derived from a study on a substituted aminothiophene derivative, not this compound. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure and observing the impact on biological activity, researchers can identify key pharmacophoric features.

For a series of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes, the nature of the substituents on the thiophene (B33073) and aryl rings was found to be critical for their anti-HIV and anticancer activities. For instance, a 2-amino group on the thiophene ring was important for anti-HIV-1 activity, with a 2-nitrophenylsulfonyl group at the 3-position proving to be particularly effective. In the context of monoamine oxidase (MAO) inhibitors, studies on 2-phenoxyacetamide (B1293517) analogues revealed that the substitution pattern on the phenoxy ring dictates both potency and selectivity for MAO-A versus MAO-B.

The modification of substituents can dramatically alter the pharmacological profile of a molecule. In the case of 2-amino-3-arylsulfonylthiophenes, converting the 2-amino group to a trifluoroacetamide (B147638) resulted in a shift of activity from anti-HIV to potent antiviral activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). However, this modification also increased cytotoxicity in some cases. The introduction of a nitro group at the 5-position of the thiophene ring also yielded compounds with significant antiviral activity.

For a series of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide (B32628) derivatives, variations in the substituents on the phenyl rings led to a range of anticancer activities against different cell lines (A549, HeLa, MCF-7, and DU-145). nih.gov This highlights how subtle changes to the peripheral chemical structure can fine-tune the biological activity and potential therapeutic application of a core scaffold.

Table 2: SAR Insights from Substituted Thiophene Derivatives

Core StructureSubstituent VariationObserved Activity
2-Aminothiophene3-(2-nitrophenylsulfonyl)Moderate and selective anti-HIV-1 activity
3-Arylsulfonylthiophene2-TrifluoroacetamidoPotent activity against CMV and VZV
2-Acetamidothiophene5-NitroActive against CMV and VZV

This table summarizes findings from studies on substituted thiophenes, not this compound.

Lead Optimization and Preclinical Drugability Considerations

Lead optimization aims to enhance the desirable properties of a compound to make it a suitable drug candidate. This involves improving potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For the synthesized [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives, the development of an efficient, multi-step synthesis that avoids costly reagents and complex purification methods is a key consideration for drugability. nih.gov

Strategies for Enhancing Cell Permeability and Bioavailability (Preclinical)

The inherent structural characteristics of this compound, namely its polar amino and carboxylic acid groups, present significant challenges to its ability to efficiently cross cellular membranes and achieve adequate oral bioavailability. In preclinical research, various strategies are explored to overcome these limitations, primarily focusing on the prodrug approach. This involves the chemical modification of the parent molecule to create a more lipophilic, and thus more permeable, derivative that can revert to the active compound in vivo.

Another prodrug strategy focuses on modifying the amino group. Acylation of the amino group to form an amide linkage can also increase lipophilicity and improve membrane permeability. For example, the formation of an N-acetyl derivative can mask the polar primary amine. Similar to ester prodrugs, these amide prodrugs are designed to be cleaved by amidases in the body to regenerate the active compound.

Chemical Modifications for Improved Potency and Target Selectivity

Preclinical research into the structure-activity relationships (SAR) of phenylglycine derivatives, including analogs of this compound, has provided valuable insights into how chemical modifications can modulate potency and selectivity for specific biological targets, such as metabotropic glutamate (B1630785) receptors (mGluRs). These receptors are G-protein coupled receptors that play crucial roles in modulating synaptic transmission and neuronal excitability in the central nervous system.

One key modification is the substitution on the α-carbon of the amino acid backbone. For example, the introduction of a methyl group at the α-position has been shown to significantly impact pharmacological activity. A study on a series of phenylglycine derivatives demonstrated that (RS)-α-methyl-3-carboxymethylphenylglycine (M3CMPG), a close structural analog of this compound, acts as a potent antagonist at certain mGluR subtypes. jneurosci.org The antagonist potency of M3CMPG was determined against the inhibition of cyclic AMP accumulation by specific mGluR agonists. jneurosci.org

Table 1: Antagonist Potency of (RS)-α-methyl-3-carboxymethylphenylglycine (M3CMPG) at Metabotropic Glutamate Receptors jneurosci.org

AgonistReceptor Subtype TargetIC₅₀ (μM) of M3CMPG
L-AP4Group III mGluRs~1
L-CCG-1Group II mGluRs~0.4

This data indicates that α-methylation can confer potent antagonist activity. The substitution likely provides a conformational constraint that is favorable for binding to the antagonist state of the receptor.

Furthermore, the position and nature of substituents on the phenyl ring are critical determinants of both potency and selectivity. Studies on various 4-carboxyphenylglycine derivatives have shown that these compounds can discriminate between different groups of metabotropic glutamate receptors. jneurosci.org For instance, certain phenylglycine derivatives exhibit antagonist activity at mGluR1, while others are agonists at mGluR2. nih.gov The introduction of hydroxyl or other groups at different positions on the phenyl ring can fine-tune the interaction with the receptor binding pocket, leading to enhanced selectivity for a particular mGluR subtype. While specific selectivity data for this compound derivatives is limited in publicly available literature, the general principles derived from related phenylglycine analogs suggest that systematic modification of the phenyl ring would be a key strategy to develop potent and selective ligands.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-Amino-2-(3-carboxyphenyl)acetic acid?

  • Methodological Answer : Synthesis typically involves chiral resolution or enantioselective catalysis to achieve the desired stereochemistry. For structurally similar analogs like (R)-2-Amino-2-(4-fluorophenyl)acetic acid, asymmetric hydrogenation or enzymatic resolution using lipases or transaminases is employed . Key steps include protecting-group strategies (e.g., tert-butoxycarbonyl (Boc)) for the amino group and carboxylate activation (e.g., via mixed anhydrides) for coupling reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies stereochemistry and confirms substitution patterns on the phenyl ring. For example, aromatic protons in ortho/meta/para positions show distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation pathways, critical for distinguishing isomers .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and amino N-H stretches at ~3300 cm⁻¹) .

Q. What are the known biological targets or applications in pharmacological research?

  • Methodological Answer : Similar compounds, such as (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid, inhibit collagenase via hydrogen bonding (e.g., with Gln215) and π–π interactions (e.g., with Tyr201), as shown by IC₅₀ assays and molecular docking . For this compound, target identification could involve enzyme inhibition assays (e.g., fluorogenic substrates) and surface plasmon resonance (SPR) for binding kinetics .

Advanced Research Questions

Q. How can density functional theory (DFT) be utilized to predict the thermodynamic properties of this compound?

  • Methodological Answer :

  • Exchange-Correlation Functionals : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for atomization energies and ionization potentials, as demonstrated in thermochemical studies .
  • Geometry Optimization : Use basis sets (e.g., 6-31G*) to optimize molecular geometry, followed by frequency calculations to confirm minima (no imaginary frequencies).
  • Solvation Effects : Include implicit solvation models (e.g., COSMO) to predict aqueous-phase behavior, critical for biological activity studies .

Q. What strategies are recommended for analyzing discrepancies between experimental and computational data regarding its activity?

  • Methodological Answer :

  • Error Analysis : Compare computed Gibbs free energies (e.g., docking scores) with experimental IC₅₀ values. For example, docking (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid predicted ΔG = -6.4 kcal/mol, aligning with IC₅₀ = 12 µM .
  • Force Field Refinement : Adjust van der Waals radii or partial charges in molecular dynamics (MD) simulations if steric clashes or binding pose mismatches occur .
  • Multiconfigurational Methods : For systems with strong electron correlation, use CASSCF to account for non-dynamic effects not captured by DFT .

Q. How does the introduction of substituents on the phenyl ring affect the compound's biological activity, based on SAR studies?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Fluorine or trifluoromethyl groups at the meta position (3-carboxy) enhance metabolic stability and binding affinity by reducing electron density on the phenyl ring, as seen in analogs like (R)-2-Amino-2-(4-fluorophenyl)acetic acid .
  • Steric Effects : Bulky substituents (e.g., adamantyl) at the 3-position can restrict rotational freedom, improving selectivity for enzyme active sites .
  • Quantitative SAR (QSAR) : Use Hammett σ constants or Hansch analysis to correlate substituent polarity with logP and IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.